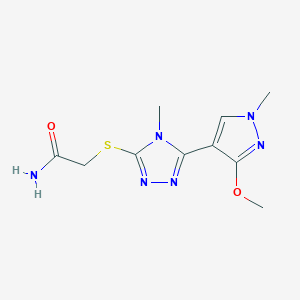

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-15-4-6(9(14-15)18-3)8-12-13-10(16(8)2)19-5-7(11)17/h4H,5H2,1-3H3,(H2,11,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPGFNLYPGGCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is known for its diverse pharmacological effects. The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively.

Mode of Action

The interaction of “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” with its targets results in potent antileishmanial and antimalarial activities. The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate.

Biochemical Pathways

The compound “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” affects the biochemical pathways of Leishmania and Plasmodium, leading to their inhibition. The downstream effects of this inhibition result in the suppression of these pathogens, thereby treating the diseases they cause.

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. The structural features, including the pyrazole and triazole moieties, suggest a range of biological activities. This article synthesizes current research findings on its biological activity, focusing on anti-inflammatory, antifungal, and anticancer properties.

Chemical Structure

The compound is characterized by the presence of:

- A triazole ring, known for its broad biological activities.

- A pyrazole moiety that enhances its pharmacological profile.

- A thioacetamide group that may contribute to its bioactivity.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance:

- Inhibition of COX Enzymes : The compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In studies, derivatives of triazoles have shown lower IC50 values compared to standard anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2-(Thioacetamide derivative) | 593.5 | 21.53 | 27.6 |

| Celecoxib | 21.53 | 3.33 | 6.45 |

This data suggests that the compound may have a favorable selectivity index for COX-2 over COX-1, indicating reduced gastrointestinal toxicity.

Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties:

- Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that certain triazole derivatives exhibit potent activity against various fungal strains .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings highlight the potential of the compound as an antifungal agent.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole-containing compounds:

- Cell Line Studies : In vitro studies demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma and breast cancer cells. For example, one derivative showed an IC50 value of 6.2 µM against HCT-116 cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

These results suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have been documented regarding similar compounds:

- Case Study on Pyrazole Derivatives : A study involving pyrazole derivatives showed promising results in reducing inflammation markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- Triazole Derivatives in Cancer Treatment : Another study highlighted a series of triazole derivatives that inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2-(Thioacetamide derivative) | 593.5 | 21.53 | 27.6 |

| Celecoxib | 21.53 | 3.33 | 6.45 |

This data suggests a favorable selectivity for COX-2 over COX-1, indicating reduced gastrointestinal toxicity compared to traditional anti-inflammatory drugs.

Antifungal Activity

The compound also demonstrates antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results highlight its potential as an effective antifungal agent.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Pyrazole Derivatives : A study showed that pyrazole derivatives could reduce inflammation markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).

- Triazole Derivatives in Cancer Treatment : Another study highlighted triazole derivatives that inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Influence on Bioactivity: The 3-methoxy-1-methylpyrazol-4-yl group in the target compound introduces electron-donating methoxy and methyl groups, which may enhance solubility compared to halogenated analogues (e.g., Compound 5t with a chlorobenzimidazole group) . VUAA1, with a pyridinyl substituent, acts as an Orco agonist, while OLC15 (a pyridinyl antagonist) demonstrates that minor structural changes (e.g., pyridine position) can invert pharmacological activity .

Impact of Thioacetamide Side Chain :

- The thioacetamide moiety in the target compound contrasts with Tryfuzol® ’s thioacetate group, which is linked to its hepatoprotective properties . The acetamide group may improve metabolic stability compared to ester derivatives.

Antifungal vs. Anticancer Activity :

Key Insights :

- The absence of halogens in the target compound may simplify synthesis compared to bromophenyl derivatives (–10), which require multi-step protocols.

- The methoxy group’s electron-donating nature could shift UV-Vis absorption to longer wavelengths compared to nitro- or chlorophenyl analogues (e.g., Compound 22 in with λmax at 298 nm) .

Q & A

Q. Optimized Conditions :

- Temperature : 60–80°C for thioether formation to balance reaction rate and side-product minimization .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Triethylamine (TEA) improves nucleophilic substitution efficiency .

Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and HRMS .

Basic Question: How is the structure of this compound characterized, and what analytical techniques are critical?

Answer:

Core Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.5 ppm, pyrazole protons at δ 6.0–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 323.12) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, C=O at 1650–1750 cm⁻¹) .

Q. Supplementary Methods :

- Elemental Analysis : Ensures stoichiometric C, H, N, S ratios (e.g., C: 48.3%, H: 4.7%, N: 26.1%) .

- X-ray Crystallography : Resolves 3D conformation for docking studies (if crystalline) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Purity variability : Impurities (e.g., unreacted thiols) can skew bioassay results. Use preparative HPLC to isolate the target compound .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or IC₅₀ measurement protocols. Standardize assays using WHO guidelines.

- Structural analogs : Compare activity with derivatives (e.g., replacing methoxy with ethoxy groups) to identify structure-activity relationships (SAR) .

Q. Methodological Approach :

Dose-response curves : Test multiple concentrations (1 nM–100 µM) in triplicate.

Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

Advanced Question: What strategies are recommended for improving the compound’s stability under physiological conditions?

Answer:

Key Stability Issues :

- Hydrolysis susceptibility : The thioether (-S-) and acetamide (-NHCO-) groups may degrade in acidic/basic environments .

- Oxidative degradation : Thiol oxidation to sulfoxides in the presence of ROS.

Q. Mitigation Strategies :

- Prodrug design : Mask the thioether with a photolabile protecting group (e.g., nitroveratryl) for controlled release .

- Formulation optimization : Use liposomal encapsulation to shield against enzymatic degradation and enhance bioavailability .

- pH-adjusted buffers : Store solutions at pH 6.5–7.5 to minimize hydrolysis .

Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and LC-MS to track degradation products.

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

Key Parameters to Optimize :

- Lipophilicity (LogP) : Target LogP 2–3 for balanced solubility/permeability. Use ChemAxon or Schrödinger’s QikProp to predict .

- Metabolic stability : Identify labile sites (e.g., methoxy groups) via CYP450 isoform docking (CYP3A4, CYP2D6) .

Q. Methodology :

ADMET Prediction : Tools like SwissADME estimate absorption (%HIA >80%), BBB permeability, and toxicity (AMES test).

Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .

Fragment Replacement : Replace metabolically unstable groups (e.g., methyl with trifluoromethyl) using MOE or LeadIT .

Basic Question: What are the recommended storage conditions and handling protocols for this compound?

Answer:

- Storage : In airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation/hydrolysis .

- Handling : Use glove boxes for hygroscopic batches. Avoid contact with metals (e.g., Fe²⁺) to prevent catalytic degradation .

- Solubility : Prepare stock solutions in DMSO (10 mM), and dilute in PBS (pH 7.4) for biological assays. Vortex thoroughly to avoid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.